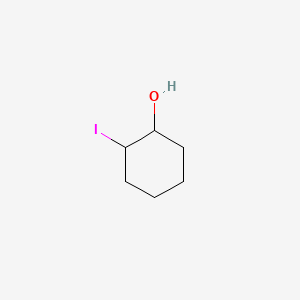

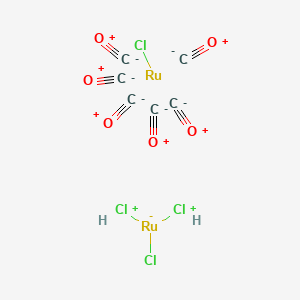

![molecular formula C27H40O11 B12320989 [6-Acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12320989.png)

[6-Acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The extraction of IVHD-valtrate from Valeriana jatamansi involves several steps. Initially, the plant material is dried and ground into a fine powder. The powdered material is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated and subjected to column chromatography for the isolation of IVHD-valtrate. The mobile phase typically used in this process is a mixture of toluene, ethyl acetate, and methyl ethyl ketone .

Industrial Production Methods

Industrial production of IVHD-valtrate follows similar extraction and purification methods but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatography columns. The purified compound is then subjected to quality control tests to ensure its purity and potency before being used in pharmaceutical formulations .

Analyse Chemischer Reaktionen

Types of Reactions

IVHD-valtrate undergoes various chemical reactions, including:

Oxidation: IVHD-valtrate can be oxidized to form various degradation products.

Reduction: Reduction of IVHD-valtrate can be achieved using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride.

Solvents: Ethanol, methanol, toluene, ethyl acetate, methyl ethyl ketone.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of IVHD-valtrate, which may possess different biological activities .

Wissenschaftliche Forschungsanwendungen

IVHD-valtrate has been extensively studied for its potential therapeutic applications:

Cancer Treatment: IVHD-valtrate has shown promising results in inhibiting the growth and proliferation of ovarian cancer cells.

Neurological Disorders: IVHD-valtrate exhibits sedative and tranquilizing effects, making it useful in the treatment of anxiety, insomnia, and other neurological disorders.

Antioxidant Activity: IVHD-valtrate and its degradation products possess strong antioxidant activities, which can be beneficial in the treatment of oxidative stress-related diseases.

Wirkmechanismus

IVHD-valtrate exerts its effects through various molecular mechanisms:

Apoptosis Induction: IVHD-valtrate induces apoptosis in cancer cells by modulating the expression of apoptosis-related proteins such as p53, Bcl-2, and Bax.

Cell Cycle Arrest: It arrests cancer cells in the G2/M phase of the cell cycle, thereby inhibiting their proliferation.

Signal Pathway Modulation: IVHD-valtrate inhibits the PDGFRA/MEK/ERK signaling pathway, which is involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

IVHD-valtrate is part of the valepotriate family, which includes similar compounds such as valtrate, acevaltrate, and didrovaltrate. These compounds share similar chemical structures and biological activities but differ in their potency and specific applications .

Valtrate: Known for its sedative and anticancer properties.

Acevaltrate: Exhibits strong antioxidant activities.

Didrovaltrate: Possesses sedative and tranquilizing effects similar to IVHD-valtrate.

IVHD-valtrate stands out due to its potent anticancer activity and its ability to modulate multiple signaling pathways, making it a unique and valuable compound in the field of medicinal chemistry .

Eigenschaften

IUPAC Name |

[6-acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O11/c1-14(2)8-20(29)37-22(16(5)6)24(31)33-11-18-12-34-25(38-21(30)9-15(3)4)23-26(18,32)10-19(36-17(7)28)27(23)13-35-27/h12,14-16,19,22-23,25,32H,8-11,13H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMVBTMUWDUUTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C(CC(C23CO3)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

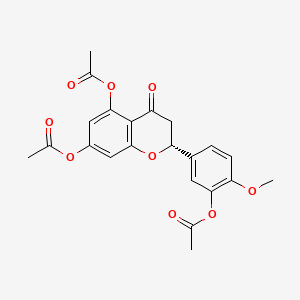

![3-[6-[[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B12320919.png)

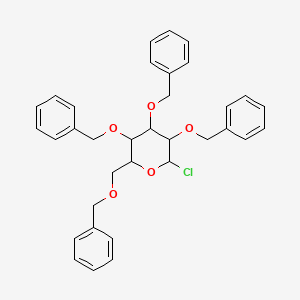

![(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid](/img/structure/B12320927.png)

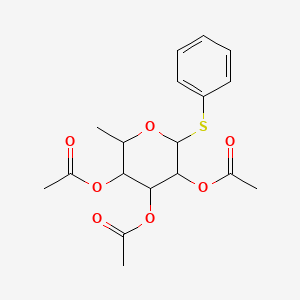

![pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12320937.png)

![6-hydroxy-7,14-dimethoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12320952.png)

![1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate](/img/structure/B12320955.png)

![[6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B12320956.png)

![2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-Diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B12320958.png)

![({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)[3-(hexadecyloxy)propoxy]phosphinic acid](/img/structure/B12320962.png)